Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate
Description
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a benzothiazole derivative characterized by a methoxy-substituted benzothiazole core, a 4-(dimethylamino)benzoyl imino group, and a methyl acetate side chain. The benzothiazole scaffold is notable for its role in medicinal chemistry, particularly in targeting enzymes like urokinase-type plasminogen activator (uPA) and exhibiting antimicrobial or antitumor activities .
Properties
IUPAC Name |
methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-22(2)14-7-5-13(6-8-14)19(25)21-20-23(12-18(24)27-4)16-10-9-15(26-3)11-17(16)28-20/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQTNSTCWJXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzoyl Imino Group: The benzoyl imino group can be formed by reacting the benzothiazole derivative with 4-(dimethylamino)benzoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves esterification with methyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl imino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzoyl imino group.
Substitution: Substituted derivatives at the benzoyl imino group.
Scientific Research Applications
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Critical Analysis of Research Findings
- Gaps in Data: Limited biological activity data for sulfonyl-substituted analogs hinder a comprehensive structure-activity relationship (SAR) analysis.
- Opportunities for Optimization : Introducing polar groups (e.g., hydroxyl, carboxyl) could improve solubility without compromising activity.
Biological Activity
Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 366.43 g/mol
The compound features a methoxy group and a dimethylamino group, which are crucial for its biological interactions.
This compound exhibits various biological activities primarily through the following mechanisms:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, potentially through disruption of bacterial cell membranes.
- Anti-inflammatory Effects : It may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Toxicity Profile
The toxicity of this compound has been evaluated in several studies:
- Ames Test : Classified as mutagenic in the Ames test, indicating potential genetic toxicity .
- In Vivo Studies : Animal studies have reported dose-dependent toxicity; however, at therapeutic doses, the compound shows a favorable safety profile.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry investigated the anticancer properties of this compound against human breast cancer cells (MCF-7). The results indicated:
| Parameter | Result |
|---|---|
| IC50 | 12.5 µM |
| Apoptosis Induction | Yes (40% increase) |
| Cell Cycle Arrest | G0/G1 phase |
The compound effectively inhibited cell growth and induced apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Activity
In another research published in Pharmaceutical Biology, the antimicrobial effects were assessed against Staphylococcus aureus and Escherichia coli. The findings were as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 30 µg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
